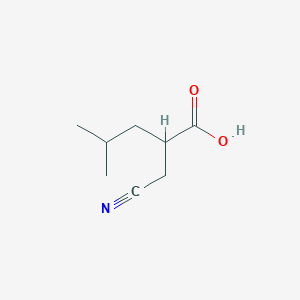

2-(Cyanomethyl)-4-methylpentanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(Cyanomethyl)-4-methylpentanoic acid is an organic compound with a unique structure that includes a cyanomethyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyanomethyl)-4-methylpentanoic acid can be achieved through several methods. One common approach involves the reaction of a suitable precursor with cyanide sources under controlled conditions. For example, the reaction of 4-methylpentanoic acid with cyanomethyl chloride in the presence of a base can yield the desired product. The reaction conditions typically involve moderate temperatures and the use of solvents such as dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis or the use of catalytic processes to enhance yield and efficiency. These methods are designed to optimize reaction conditions and minimize waste, making the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-(Cyanomethyl)-4-methylpentanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

2-(Cyanomethyl)-4-methylpentanoic acid has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

Biology: The compound’s derivatives may have biological activity, making it a candidate for drug discovery and development.

Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Cyanomethyl)-4-methylpentanoic acid involves its interaction with molecular targets through its functional groups. The cyanomethyl group can participate in nucleophilic attacks, while the carboxylic acid group can form hydrogen bonds and ionic interactions. These interactions can influence the compound’s reactivity and its ability to interact with biological molecules.

Comparison with Similar Compounds

Similar Compounds

2-Chloronicotinic acid: A halogenated derivative of nicotinic acid used in the production of bioactive compounds.

2-Cyanomethyl benzimidazoles: Compounds with similar cyanomethyl groups used in the synthesis of heterocyclic compounds.

Uniqueness

2-(Cyanomethyl)-4-methylpentanoic acid is unique due to its specific combination of functional groups, which provides distinct reactivity and potential applications compared to other similar compounds. Its structure allows for versatile chemical transformations, making it valuable in various fields of research and industry.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 2-(Cyanomethyl)-4-methylpentanoic acid, and what are their key considerations?

- Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, analogous syntheses of (S)-2-Azido-4-methylpentanoic acid involve introducing functional groups (e.g., azido, cyanomethyl) through activated intermediates like acid chlorides or esters . Key considerations include:

- Reaction Solvents : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.

- Catalysts : Use of coupling agents (e.g., DCC) for carboxyl group activation.

- Safety : Follow protocols for handling cyanide-containing intermediates, including proper ventilation and waste disposal .

- Table 1 : Example Reaction Parameters for Analogous Compounds

| Reaction Type | Solvent | Catalyst | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|---|

| Nucleophilic Substitution | DMF | DCC | 65-75 | ≥95% | |

| Condensation | THF | HOBt | 70-80 | ≥90% |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Answer : Key techniques include:

- NMR Spectroscopy : 1H and 13C NMR to confirm the cyanomethyl group (δ ~110-120 ppm for nitrile carbons) and methyl branching .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .

- Infrared (IR) Spectroscopy : Detection of nitrile (C≡N) stretches (~2240 cm⁻¹) .

Advanced Research Questions

Q. How can researchers optimize multi-step syntheses of this compound to address low yields in the final step?

- Answer : Optimization strategies include:

- Protecting Groups : Use tert-butyl esters to shield the carboxylic acid during cyanomethylation, as seen in sulfonamido-protected analogs .

- Temperature Control : Lower reaction temperatures (0–5°C) to minimize side reactions in nitrile group introduction .

- Catalyst Screening : Test alternative catalysts (e.g., EDCI instead of DCC) to improve efficiency .

Q. What approaches resolve contradictions in biological activity data for this compound derivatives?

- Answer : Contradictions may arise from:

- Purity Issues : Validate compound purity via orthogonal methods (e.g., HPLC + NMR) .

- Assay Variability : Use standardized bioassays (e.g., enzyme inhibition kinetics) and replicate experiments across labs .

- Structural Confirmation : Re-examine stereochemistry via X-ray crystallography, as applied to (2S,4R)-amino acid derivatives .

Q. How does the stereochemistry of this compound influence its reactivity in peptide synthesis?

- Answer : The compound’s stereochemistry (e.g., S/R configuration) affects coupling efficiency and peptide conformation. For example:

- Chiral Centers : Use chiral chromatography or enzymatic resolution to isolate enantiomers .

- Coupling Efficiency : D/L isomers may exhibit differing reactivity with amino groups, requiring tailored coupling agents (e.g., HATU vs. PyBOP) .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies in NMR data for this compound synthesized via different routes?

- Answer : Discrepancies may stem from:

- Solvent Artifacts : Ensure deuterated solvents are free of impurities (e.g., residual water in DMSO-d6) .

- Tautomerism : Investigate potential keto-enol tautomerism in acidic/basic conditions using variable-temperature NMR .

- Stereochemical Assignments : Compare experimental data with computed spectra (e.g., DFT calculations) .

Q. Experimental Design Considerations

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Answer : Protocols include:

Properties

Molecular Formula |

C8H13NO2 |

|---|---|

Molecular Weight |

155.19 g/mol |

IUPAC Name |

2-(cyanomethyl)-4-methylpentanoic acid |

InChI |

InChI=1S/C8H13NO2/c1-6(2)5-7(3-4-9)8(10)11/h6-7H,3,5H2,1-2H3,(H,10,11) |

InChI Key |

CMOZQPOLQCRFEH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(CC#N)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.